3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide
Overview
Description
“3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
1. PCSK9 mRNA Translation Inhibition
A series of compounds related to 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been identified as small molecule inhibitors of PCSK9 mRNA translation. These analogues demonstrated improved potency and safety profiles in ADME (absorption, distribution, metabolism, and excretion) studies compared to earlier structures (Londregan et al., 2018).
2. Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of piperidine-4-carboxamide, a chemical relative of 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide, have shown significant anti-angiogenic and DNA cleavage activities. These activities were evaluated in vivo using the chick chorioallantoic membrane (CAM) model and through DNA binding/cleavage assays (Kambappa et al., 2017).
3. Glycine Transporter 1 Inhibition
Related compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors are useful in exploring treatments for central nervous system disorders (Yamamoto et al., 2016).
4. Rho Kinase Inhibition for CNS Disorders
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide, has been investigated as a Rho kinase inhibitor for the treatment of central nervous system disorders. A scalable and facile synthetic process has been established for its preparation (Wei et al., 2016).
5. Anticancer Potential
A study focused on synthesizing and evaluating the antileukemic activity of novel 4‐(3‐(piperidin‐4‐yl) propyl)piperidine derivatives, closely related to the compound . Among these synthesized compounds, some exhibited notable antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (Vinaya et al., 2011).
properties
IUPAC Name |
3-(3-pyridin-4-ylpropyl)piperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13(18)14(7-2-8-17-11-14)6-1-3-12-4-9-16-10-5-12/h4-5,9-10,17H,1-3,6-8,11H2,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWOJPPUYLGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CCCC2=CC=NC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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